(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid
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Overview
Description
(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid is an organic compound that features both an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid typically involves the reaction of 2-aminopyridine with a suitable precursor. One common method involves the use of nitrostyrenes and 2-aminopyridines, which undergo a series of reactions to form the desired product . The reaction conditions often include the use of Lewis acid catalysts and solvents such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can lead to various substituted pyridine compounds.
Scientific Research Applications
(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and exhibit similar pharmacological activities.
N-(Pyridin-2-yl)imidates: These compounds also contain the pyridine ring and are used in similar synthetic applications.
Uniqueness
(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
SJRUMPBLRJLYRM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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